Benzyl-ethyl-piperidin-4-ylmethyl-amine is a chemical compound that belongs to the class of piperidine derivatives, which are widely recognized for their biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with benzyl and ethyl groups, making it a subject of interest in drug design and synthesis.
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with benzyl and ethyl groups. The synthesis typically involves multiple steps, including alkylation and amination reactions, which facilitate the introduction of the desired functional groups onto the piperidine core.
Benzyl-ethyl-piperidin-4-ylmethyl-amine is classified as an organic compound, specifically a tertiary amine due to the presence of a nitrogen atom bonded to three carbon-containing groups. It falls under the broader category of piperidine alkaloids, which are known for their diverse pharmacological properties.
The synthesis of Benzyl-ethyl-piperidin-4-ylmethyl-amine can be approached through various synthetic pathways. A common method involves:
The reactions are generally carried out under mild conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress, while purification methods may include solvent extraction and recrystallization.
The molecular structure of Benzyl-ethyl-piperidin-4-ylmethyl-amine features a piperidine ring with two substituents: a benzyl group at one nitrogen position and an ethyl group at another carbon position. The general formula can be represented as:
The molecular weight of Benzyl-ethyl-piperidin-4-ylmethyl-amine is approximately 234.34 g/mol. Its structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.
Benzyl-ethyl-piperidin-4-ylmethyl-amine can participate in various chemical reactions typical for amines:
The reactivity of this compound is influenced by its substituents, which can modulate its nucleophilicity and electrophilicity, thus affecting its utility in further synthetic applications.
The mechanism by which Benzyl-ethyl-piperidin-4-ylmethyl-amine exerts its effects is primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an inhibitor or modulator for specific receptors, such as muscarinic or adrenergic receptors.
Studies have shown that compounds with similar structures exhibit varying degrees of activity against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
Benzyl-ethyl-piperidin-4-ylmethyl-amine typically appears as a colorless or pale yellow liquid or solid, depending on its purity and crystallization conditions. Its melting point and boiling point can vary based on the specific synthesis route and conditions used.
Benzyl-ethyl-piperidin-4-ylmethyl-amine has significant potential in scientific research, particularly in pharmacology:
Benzyl-ethyl-piperidin-4-ylmethyl-amine (chemical formula: C₁₅H₂₄N₂) features a tertiary amine nitrogen adjacent to a benzyl group and an ethyl chain, connected to a piperidin-4-ylmethyl moiety. This configuration creates multiple interaction points for biological targets:
This scaffold demonstrates exceptional versatility in neurological therapeutics. In sigma receptor (σR) ligands, derivatives like compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) exhibit dual activity against acetylcholinesterase (AChE IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE IC₅₀ = 3.1 µM), while showing sub-nanomolar σ1R affinity (Ki(hσ1R) = 1.45 nM) and 290-fold σ1R/σ2R selectivity [2]. The ethyl spacer between the piperidine and pyridine rings (n=2) optimizes target engagement through ideal distance geometry [2].
Table 1: Pharmacological Profile of Selected Piperidine Derivatives
Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Additional Activities |
---|---|---|---|---|
Compound 5 | 1.45 ± 0.43 | 389 | 270 | AChE IC₅₀=13nM; BuChE IC₅₀=3.1µM |
NE-100 (Ref) | 2.00 | n.d. | - | σ1R antagonist |
Compound 3 | 2.97 ± 0.22 | 37 ± 5 | 13 | - |
Compound 11 | 119 | 55 | 0.46 | - |
Piperidine derivatives have undergone four major evolutionary phases in CNS drug development:
The incorporation of the benzyl-ethyl-amine moiety represents a strategic response to the need for enhanced blood-brain barrier permeability. Compared to simpler piperidines, the benzyl group increases lipophilicity (predicted logP ≈ 2.5-3.5) while the ethyl spacer balances conformational flexibility without excessive rotatable bonds [6] [7]. This evolution is exemplified in the development of dual H₃R/σ1R antagonists where piperidine-based compounds show 420-fold higher σ1R affinity (Ki = 3.64 nM) versus piperazine analogs (Ki = 1531 nM) [3].
Table 2: Structural and Target Selectivity Comparison of Piperidine Derivatives
Structural Feature | Benzyl-ethyl-piperidin-4-ylmethyl-amine Derivatives | Classical 4-Anilidopiperidines | Piperazine Analogs |
---|---|---|---|
Basic Nitrogen pK*a | 10.54 ± 0.10 [7] | ~8.5-9.5 | ~7.5-8.5 |
σ1R Affinity Range | 1.45-29.2 nM [2] | >1000 nM | 1531 nM [3] |
Opioid Receptor Selectivity | Low | 5000-fold μ-selectivity [4] | Negligible |
Spacer Flexibility | Optimal ethyl linker (n=2) [2] | Rigid anilido-carbonyl | Variable |
GPR119 Agonism | Not reported | Low | High (N-trifluoromethyl derivatives) [5] |
Three key differentiators emerge:
In GPR119 agonists, replacement of the oxygen linker with nitrogen in piperidine derivatives dramatically enhances activity, though benzyl-ethyl-piperidin-4-ylmethyl-amine itself hasn't been explored in this target class [5]. This highlights scaffold-specific optimization requirements across target families.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3